N-[2-(4-chlorophenyl)ethyl]-N'-octylethanediamide
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Overview
Description
N’-[2-(4-CHLOROPHENYL)ETHYL]-N-OCTYLETHANEDIAMIDE is a synthetic organic compound characterized by the presence of a chlorophenyl group, an ethyl chain, and an octyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-CHLOROPHENYL)ETHYL]-N-OCTYLETHANEDIAMIDE typically involves the reaction of 4-chlorophenylethylamine with octylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-[2-(4-CHLOROPHENYL)ETHYL]-N-OCTYLETHANEDIAMIDE may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-CHLOROPHENYL)ETHYL]-N-OCTYLETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl or oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
N’-[2-(4-CHLOROPHENYL)ETHYL]-N-OCTYLETHANEDIAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(4-CHLOROPHENYL)ETHYL]-N-OCTYLETHANEDIAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N’-[2-(4-BROMOPHENYL)ETHYL]-N-OCTYLETHANEDIAMIDE: Similar structure with a bromine atom instead of chlorine.
N’-[2-(4-FLUOROPHENYL)ETHYL]-N-OCTYLETHANEDIAMIDE: Similar structure with a fluorine atom instead of chlorine.
N’-[2-(4-METHYLPHENYL)ETHYL]-N-OCTYLETHANEDIAMIDE: Similar structure with a methyl group instead of chlorine.
Uniqueness
N’-[2-(4-CHLOROPHENYL)ETHYL]-N-OCTYLETHANEDIAMIDE is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C18H27ClN2O2 |
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Molecular Weight |
338.9 g/mol |
IUPAC Name |
N'-[2-(4-chlorophenyl)ethyl]-N-octyloxamide |
InChI |
InChI=1S/C18H27ClN2O2/c1-2-3-4-5-6-7-13-20-17(22)18(23)21-14-12-15-8-10-16(19)11-9-15/h8-11H,2-7,12-14H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
JKNVLOZKSNYCKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C(=O)NCCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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